
3-Chloromandelic acid amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloromandelic acid amide is a derivative of mandelic acid, where the hydroxyl group is replaced by an amide group, and a chlorine atom is substituted at the third position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromandelic acid amide typically involves the reaction of 3-chlorobenzaldehyde with potassium cyanide in the presence of a suitable catalyst to form 3-chloromandelonitrile. This intermediate is then hydrolyzed to produce 3-chloromandelic acid, which is subsequently converted to its amide form using ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic methods using recombinant Escherichia coli strains expressing specific enzymes such as oxynitrilase and nitrilase. These enzymes facilitate the conversion of chlorinated benzaldehydes to the desired amide with high enantioselectivity and efficiency .
化学反应分析
Types of Reactions: 3-Chloromandelic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under suitable conditions.
Major Products Formed:
Oxidation: 3-Chloromandelic acid.
Reduction: 3-Chlorophenylglycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloromandelic acid amide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions and enzyme specificity.
作用机制
The mechanism of action of 3-Chloromandelic acid amide involves its interaction with specific enzymes or receptors in biological systems. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom may also participate in halogen bonding, further modulating the compound’s interactions with molecular targets .
相似化合物的比较
Mandelic Acid Amide: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
4-Chloromandelic Acid Amide: Chlorine substitution at the fourth position, leading to variations in chemical properties and applications.
2-Chloromandelic Acid Amide: Chlorine substitution at the second position, affecting the compound’s steric and electronic characteristics.
Uniqueness: 3-Chloromandelic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in various scientific and industrial fields.
属性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
InChI 键 |
OENYBIZVWXUXCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



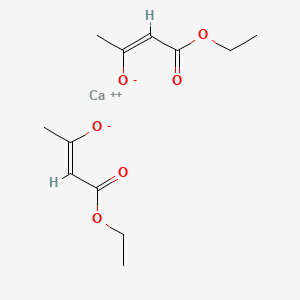
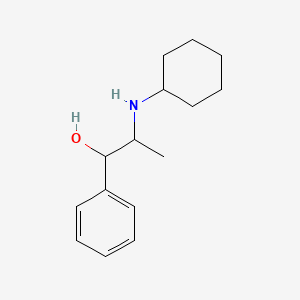
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
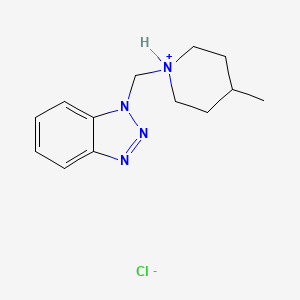
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
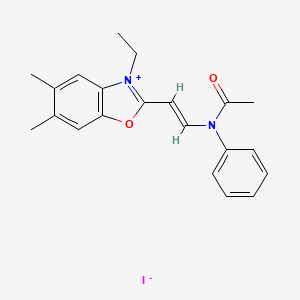


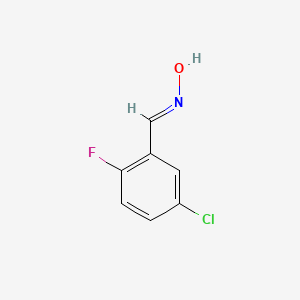

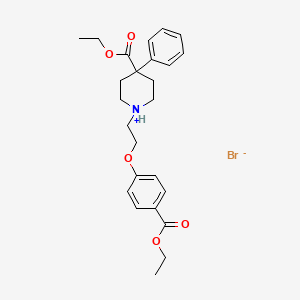
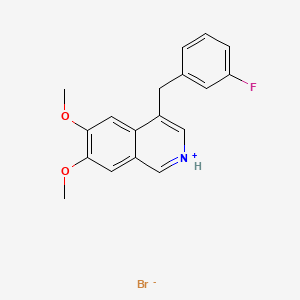
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
